5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:
- 3-Phenyl substituent: Aromatic group at position 2.
- 5-Methyl group: Small alkyl substituent at position 3.
- 7-Amine linkage: The amine at position 7 is connected to a 4-isopropylphenyl group (propan-2-yl substituent on the para-position of the phenyl ring).
This structure is distinct from many reported analogues, particularly in the choice of substituents at positions 3, 5, and 7, which influence biological activity, pharmacokinetics, and target specificity .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-15(2)17-9-11-19(12-10-17)25-21-13-16(3)24-22-20(14-23-26(21)22)18-7-5-4-6-8-18/h4-15,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUTYGKQGWLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclization reaction.
Substitution reactions: The final compound is obtained by introducing the phenyl and isopropyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: It can inhibit or activate enzymes or receptors involved in various biological processes.
Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
a) 3-(4-Fluorophenyl) Analogues
- Example : Compounds 32–35 () and analogues in , and 16.
- Key Differences : The 4-fluoro group enhances electron-withdrawing effects, improving binding to mycobacterial ATP synthase (IC₅₀ values < 0.1 μM in anti-M. tuberculosis assays) .
b) 3-(4-Chlorophenyl) and Other Halogenated Analogues
Substituent Variations at Position 5
a) 5-Alkyl vs. 5-Aryl/Heteroaryl Groups
- 5-Methyl (Target Compound) : Small alkyl group provides metabolic stability and moderate steric effects.
- 5-(4-Isopropylphenyl) (Compound 35, ): Bulkier aryl group increases logP (predicted logP = 4.2 vs.
- 5-(Pyridin-3-yl) () : Heteroaryl substituents introduce hydrogen-bonding capabilities, enhancing target engagement in kinase inhibitors (e.g., CDK2) .
Substituent Variations at Position 7
a) N-(Pyridin-2-ylmethyl) Derivatives
- Example : Compounds 47–51 () and analogues in –4.
- Key Differences : Pyridylmethyl groups improve solubility via nitrogen lone pairs and enable π-stacking interactions. For instance, compound 47 (3-(4-fluorophenyl)-5-phenyl-N-(6-methylpyridin-2-ylmethyl)) shows 64% yield and 99.1% purity, with anti-M. tuberculosis MIC = 0.06 μg/mL .
- Impact : The target compound’s 4-isopropylphenyl group lacks hydrogen-bonding capacity, which may reduce target affinity but enhance blood-brain barrier penetration due to higher lipophilicity .
b) N-(Sulfonylphenyl) Derivatives
Physicochemical and Pharmacokinetic Profiles
Biological Activity
5-Methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine, with the CAS number 877790-43-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4 |
| Molar Mass | 342.44 g/mol |
| Density | 1.16 ± 0.1 g/cm³ (predicted) |
| pKa | 4.46 ± 0.40 (predicted) |
Recent studies highlight various synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, including the copper-catalyzed synthesis method that has shown efficiency in producing these compounds. The biological activity of these derivatives often correlates with their structural characteristics and functional groups present in their molecular framework.
The mechanism of action for compounds like this compound is believed to involve interaction with specific cellular pathways associated with cancer cell proliferation and apoptosis. For instance, compounds in this class have been reported to inhibit key enzymes involved in tumor growth and induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can significantly inhibit the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
In a recent study exploring the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidines, compounds were screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated a notable decrease in cell viability at varying concentrations over a 72-hour exposure period. The findings are summarized in Table 1.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-231 |
| Control (YM155) | 10 | MDA-MB-231 |
| Control (Menadione) | 15 | MDA-MB-231 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the phenyl groups and the pyrazolo core can significantly influence the biological activity of these compounds. For instance, substituents at specific positions on the pyrazolo ring have been linked to enhanced anticancer properties.
Additional Biological Activities
Beyond anticancer effects, research has suggested that pyrazolo[1,5-a]pyrimidine derivatives may exhibit other biological activities such as:
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
